3,3-Dimethylmorpholin-2-one, trifluoroacetic acid
Overview
Description
3,3-Dimethylmorpholin-2-one, trifluoroacetic acid is a chemical compound with the molecular formula C8H12F3NO4 It is known for its unique structure, which includes a morpholine ring substituted with two methyl groups and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylmorpholin-2-one, trifluoroacetic acid typically involves the reaction of morpholine derivatives with trifluoroacetic acid under controlled conditions. One common method includes the use of 3,3-dimethylmorpholine as a starting material, which is then reacted with trifluoroacetic anhydride in the presence of a catalyst to yield the desired product. The reaction is usually carried out at room temperature and requires careful monitoring to ensure the correct stoichiometry and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and the use of advanced purification techniques such as distillation and crystallization to obtain high-purity products. The industrial methods are designed to maximize yield and minimize waste, ensuring an efficient and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylmorpholin-2-one, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
3,3-Dimethylmorpholin-2-one, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethylmorpholin-2-one, trifluoroacetic acid involves its interaction with molecular targets through various pathways. The trifluoroacetic acid moiety is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable component in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylmorpholine: A precursor in the synthesis of 3,3-Dimethylmorpholin-2-one, trifluoroacetic acid.
Trifluoroacetic Acid: A commonly used reagent in organic synthesis, known for its strong acidity and ability to introduce trifluoromethyl groups.
Morpholine Derivatives: Compounds with similar ring structures, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to its combination of a morpholine ring with a trifluoroacetic acid moiety. This structure imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
3,3-dimethylmorpholin-2-one;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-6(2)5(8)9-4-3-7-6;3-2(4,5)1(6)7/h7H,3-4H2,1-2H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAVAKKFGIIKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OCCN1)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820716-74-2 | |
Record name | 2-Morpholinone, 3,3-dimethyl-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820716-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-dimethylmorpholin-2-one; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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